molecular formula C16H19FN6S B2462403 4-Cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5-fluoropyrimidine CAS No. 2380099-23-8

4-Cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5-fluoropyrimidine

Cat. No.: B2462403
CAS No.: 2380099-23-8
M. Wt: 346.43
InChI Key: BEPUCGLDZABWEZ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5-fluoropyrimidine is a complex organic compound with a molecular formula of C16H19FN6S and a molecular weight of 346.43 g/mol. This compound is characterized by the presence of a cyclopropyl group, a fluoropyrimidine moiety, and a thiadiazole ring, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .

Scientific Research Applications

4-Cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5-fluoropyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine: Similar in structure but with a pyridazine ring instead of a thiadiazole ring.

    6-(2-Chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole: Contains a benzoimidazole ring and different substituents.

Uniqueness

4-Cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5-fluoropyrimidine is unique due to its combination of a thiadiazole ring, cyclopropyl groups, and a fluoropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-cyclopropyl-5-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6S/c17-12-13(10-1-2-10)18-9-19-15(12)22-5-7-23(8-6-22)16-20-14(21-24-16)11-3-4-11/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPUCGLDZABWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)N3CCN(CC3)C4=NC(=NS4)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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